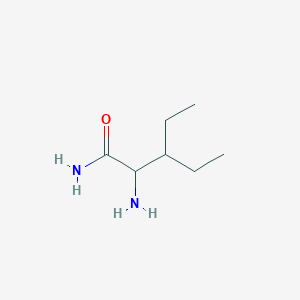![molecular formula C18H18N2OS B12111813 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be achieved through various synthetic routes. One common method involves the reaction of 2-methylbenzothiazole with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a suitable coupling agent. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions . Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Scientific Research Applications
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interfere with the synthesis of bacterial cell walls, leading to the death of bacterial cells .
Comparison with Similar Compounds
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide can be compared with other benzothiazole derivatives, such as:
2-methylbenzothiazole: A simpler derivative with similar antimicrobial properties but lower potency.
4-methyl-2-(2H-1,2,3-triazol-2-yl)benzothiazole: A compound with enhanced antifungal activity due to the presence of the triazole ring.
N-(6-chlorobenzo[d]thiazol-2-yl)propanamide: A derivative with improved anticancer activity due to the presence of the chloro substituent.
Properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H18N2OS/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-10-12(3)4-9-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
InChI Key |
IULVECRNTCDZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)

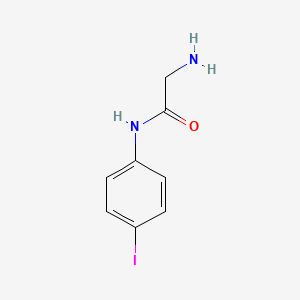

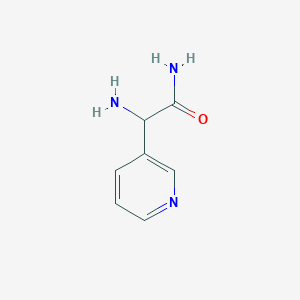

![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)


![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)
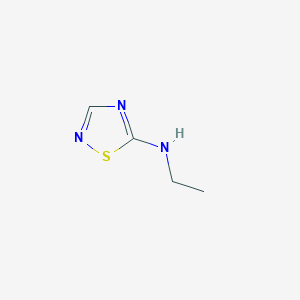
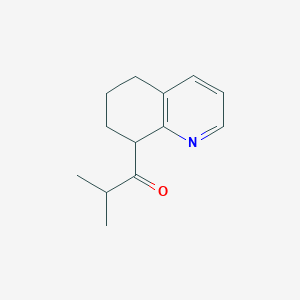
![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)
